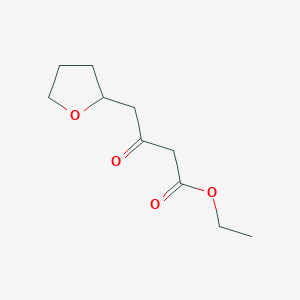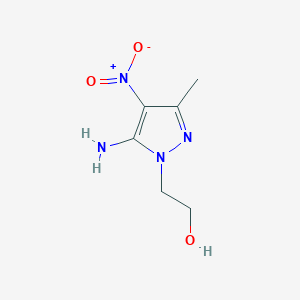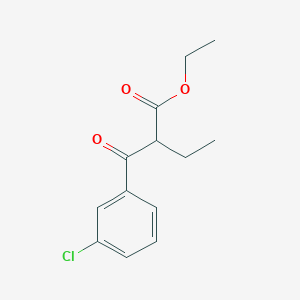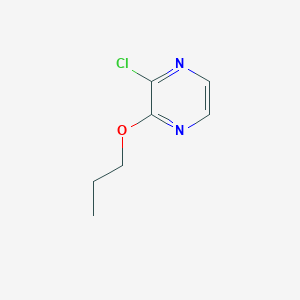
Methyl 2-chloro-2-(oxolan-3-yl)acetate
Übersicht
Beschreibung
“Methyl 2-chloro-2-(oxolan-3-yl)acetate” is a synthetic organic compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.61 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-2-(oxolan-3-yl)acetate” consists of a methyl group (CH3), a chloro group (Cl), an oxolan-3-yl group (C4H7O), and an acetate group (C2H3O2) .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Transformation in Aquatic Systems : Metolachlor, a compound related to Methyl 2-chloro-2-(oxolan-3-yl)acetate, undergoes transformation in aquatic systems, including the formation of ethane sulfonic acid and oxanillic acid breakdown products in outdoor tank mesocosms. This research suggests similar transformation pathways for metolachlor and alachlor, akin to acetochlor pathways in soils (Graham et al., 1999).
Chemical Synthesis and Modification
- Oxidation of 2-Chloro Aldehyde Acetals : Research shows that 2-chloro acid methyl esters can be prepared from 2-chloro aldehyde dimethyl acetals using trichloroisocyanuric acid in DMF, highlighting a method for synthesizing derivatives of compounds like Methyl 2-chloro-2-(oxolan-3-yl)acetate (Boni et al., 1994).
Biodegradation and Microbial Interactions
- Microbial Degradation of Related Herbicides : Metolachlor and related compounds undergo biodegradation, with microorganisms like Candida xestobii demonstrating the ability to use these herbicides as carbon sources. This indicates potential microbial pathways for the degradation of similar compounds (Muñoz et al., 2011).
Environmental Fate and Photodegradation
- Photodegradation in Water : Studies on metolachlor reveal its photodegradation in water under sunlight. The process is relatively slow, with varying half-lives depending on environmental conditions and solute presence. This research aids in understanding the environmental fate of similar chloroacetamide herbicides (Kochany & Maguire, 1994).
Medicinal Chemistry and Drug Development
- Inhibitors for Aldose Reductase : Derivatives of Methyl 2-chloro-2-(oxolan-3-yl)acetate might be relevant in medicinal chemistry, as seen in the synthesis of thiazolidin-4-one acetate derivatives. These compounds are evaluated as inhibitors for aldehyde and aldose reductase, suggesting potential therapeutic applications (Ali et al., 2012).
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-(oxolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNCURYSGXYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(oxolan-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)





![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)






